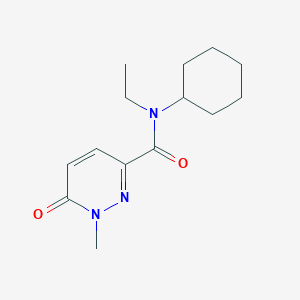
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide, also known as CCT251545, is a small molecule inhibitor of the protein kinase PAK4. PAK4 is a member of the p21-activated kinase (PAK) family, which plays a crucial role in regulating cell proliferation, migration, and invasion. CCT251545 has been found to be effective in inhibiting the growth and metastasis of various types of cancer cells, making it a promising candidate for cancer therapy.
Mecanismo De Acción
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide inhibits the activity of PAK4, which is involved in regulating cell proliferation, migration, and invasion. PAK4 is overexpressed in many types of cancer cells, and its activity has been linked to cancer cell growth and metastasis. By inhibiting PAK4, N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide blocks the signaling pathways that promote cancer cell growth and metastasis, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of PAK4, which leads to the inhibition of downstream signaling pathways that promote cancer cell growth and metastasis. N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide also induces apoptosis (programmed cell death) in cancer cells, which is a mechanism that is often disrupted in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide in lab experiments is its specificity for PAK4. Unlike other protein kinases, PAK4 is not essential for normal cell growth and survival, which makes it a promising target for cancer therapy. However, one limitation of using N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide is its toxicity to normal cells. In vitro studies have shown that N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide can also inhibit the activity of other protein kinases, which may lead to off-target effects.
Direcciones Futuras
There are several future directions for research on N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide. One direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its effects on other types of cancer cells, as well as its potential use in other diseases that involve abnormal cell proliferation and invasion. Additionally, further studies are needed to determine the optimal dosage and treatment schedule for N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide in order to maximize its efficacy and minimize its toxicity.
Métodos De Síntesis
The synthesis of N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide involves several steps, starting from the reaction of 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone with hydrazine hydrate to form 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone hydrazone. This compound is then reacted with 2-bromo-5-chlorothiophene-3-carboxylic acid to give the desired product, N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide has been extensively studied for its potential use in cancer therapy. In vitro studies have shown that N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide inhibits the growth and metastasis of various types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. In vivo studies have also demonstrated the efficacy of N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide in inhibiting tumor growth and metastasis in mouse models of breast and pancreatic cancer.
Propiedades
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c18-14(11-7-9-19-10-11)16-13-6-8-15-17(13)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGMNIPZBKZKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)




![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)

![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)


![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)
![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)
